3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid
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Overview
Description
3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of iodine and methoxy groups in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid typically involves the iodination of a methoxy-substituted indazole precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring . The reaction conditions often require a solvent like acetic acid and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and yields. Catalysts and automated systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The iodine and methoxy groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1H-indazole-6-carboxylic acid
- 5-Methoxy-1H-indazole-6-carboxylic acid
- 3-Bromo-5-methoxy-1H-indazole-6-carboxylic acid
Uniqueness
3-Iodo-5-methoxy-1H-indazole-6-carboxylic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-iodo-5-methoxy-2H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O3/c1-15-7-3-4-6(11-12-8(4)10)2-5(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTKGILCAZCKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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